molecular formula C7HCl2F2NO4 B6317365 5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole CAS No. 149045-81-8

5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole

Cat. No.: B6317365
CAS No.: 149045-81-8
M. Wt: 271.99 g/mol
InChI Key: ACEKMJYFBIBLQW-UHFFFAOYSA-N
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Description

5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole is a chemical compound with the molecular formula C7HCl2F2NO4 and a molecular weight of 271.99 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole typically involves the reaction of 2,2-dichloro-1,3-benzodioxole with potassium fluoride in the presence of a catalyst such as potassium hydrogen fluoride, sodium hydrogen fluoride, cesium hydrogen fluoride, rubidium hydrogen fluoride, or quaternary ammonium hydrogen fluoride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalyst selection.

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole can undergo various chemical reactions, including:

    Substitution Reactions: Due to the presence of halogen atoms (chlorine and fluorine), this compound can participate in nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used to reduce the nitro group.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used. For example, reaction with an amine can yield an amino derivative.

    Reduction Reactions: Reduction of the nitro group yields the corresponding amine derivative.

Scientific Research Applications

5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Research into its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole is not well-documented. its chemical structure suggests that it may interact with biological molecules through:

    Electrophilic Substitution: The presence of electron-withdrawing groups (nitro, chloro, and fluoro) makes the compound an electrophile, which can react with nucleophiles in biological systems.

    Redox Reactions: The nitro group can undergo redox reactions, potentially affecting cellular redox balance.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichloro-5,6-dicyano-p-benzoquinone: A compound with similar halogen and nitro functionalities.

    3,5-Dichloro-2,6-difluoro-4-pyridinol: Another compound with similar halogen substitutions.

Properties

IUPAC Name

5,6-dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HCl2F2NO4/c8-2-1-3-6(16-7(10,11)15-3)5(4(2)9)12(13)14/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACEKMJYFBIBLQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=C1Cl)Cl)[N+](=O)[O-])OC(O2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HCl2F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A precooled mixture of 140 ml of 100% strength nitric acid and 200 ml of 100% strength sulphuric acid is added dropwise at 5° to 10° C. (internal temperature) with good stirring to 219 g (0.96 mol) of 5,6-dichloro-2,2-difluorobenzo[1.3]dioxole. The reaction mixture is then subsequently stirred at room temperature for 6 h. It is added to ice-water and extracted with ether, and the extract is dried and concentrated. 233 g (89% of theory) of 5,6-dichloro-4-nitro-2,2-difluoro-benzo(1.3)dioxole having a melting point of 29°-30° C. are obtained.
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